TSR-011-isomer is a compound recognized for its potential as a TrKA (tropomyosin receptor kinase A) and ALK (anaplastic lymphoma kinase) inhibitor, primarily investigated for the treatment of solid tumors and lymphoma. This compound is part of a broader category of targeted cancer therapies that aim to inhibit specific pathways involved in tumor growth and proliferation. The development of single-isomer molecules like TSR-011-isomer reflects a growing trend in pharmaceutical research to enhance drug efficacy and reduce side effects by focusing on specific stereoisomers rather than racemic mixtures.
The synthesis of TSR-011-isomer involves several intricate steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic pathway typically includes:
Detailed synthetic procedures are often proprietary or found in specialized literature, emphasizing the complexity and precision required in pharmaceutical synthesis .
The molecular structure of TSR-011-isomer can be represented through its chemical formula and structural diagrams that illustrate the arrangement of atoms within the molecule. The compound's stereochemistry plays a crucial role in its biological activity, as different stereoisomers can exhibit significantly different pharmacological profiles.
This structural information aids in understanding how TSR-011-isomer interacts with biological targets at the molecular level.
TSR-011-isomer participates in various chemical reactions that are critical for its activity as an inhibitor. Key aspects include:
The specific details of these reactions would require further investigation through experimental studies to elucidate the precise mechanisms at play .
The mechanism of action for TSR-011-isomer involves its role as an inhibitor of tropomyosin receptor kinase A and anaplastic lymphoma kinase. By binding to these receptors, TSR-011-isomer disrupts their normal signaling pathways, which are often hijacked by cancer cells to promote survival and proliferation.
Data supporting these mechanisms typically come from in vitro studies assessing the pharmacodynamics and pharmacokinetics of TSR-011-isomer .
TSR-011-isomer exhibits various physical and chemical properties that influence its behavior in biological systems:
For practical applications, it is recommended to store TSR-011-isomer at -20°C as a powder for up to three years or at -80°C when dissolved in solvent .
TSR-011-isomer has significant scientific uses primarily in cancer research:
The isomer of TSR-011 is systematically named 3,5-difluoro-N-((E)-6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)benzamide (CAS: 1388225-79-3) [5] [7]. Its IUPAC name specifies critical stereochemical features:
CC(C)NC(=O)[C@@H]1CC[C@@H](N2/C(=N/C(=O)C3=CC(F)=CC(F)=C3)NC3=CC=C(CN4CCC(C(C)(C)O)CC4)C=C32)CC1
explicitly encodes stereocenters using @@
symbols, confirming two chiral centers [5]. This distinguishes it from non-chiral variants and underpins its 3D bioactivity. Key physicochemical properties govern cellular permeability and target binding:
Table 1: Physicochemical Profile of TSR-011-Isomer
Property | Value |
---|---|
Molecular Formula | C~33~H~43~F~2~N~5~O~3~ |
Molecular Weight | 595.73 g/mol |
XLogP3 | 4.6 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bond Count | 8 |
TSR-011 (Belizatinib; CAS: 1357920-84-3) and its isomer exhibit distinct structural and functional profiles:
Table 2: Structural Comparison of TSR-011 and Its Isomer
Feature | TSR-011 | TSR-011-Isomer |
---|---|---|
CAS Number | 1357920-84-3 | 1388225-79-3 |
Molecular Formula | C~33~H~44~FN~5~O~3~ | C~33~H~43~F~2~N~5~O~3~ |
Molecular Weight | 577.73 g/mol | 595.73 g/mol |
Fluorine Atoms | 1 | 2 |
Key Stereochemistry | Undisclosed | (1s,4s), E-configured |
The spatial positioning of substituents dictates target selectivity:
Fluorine atoms critically enhance pharmacodynamics:
Diastereoselective fluorination methods (e.g., Selectfluor-mediated allene amination) achieve >20:1 syn selectivity, crucial for generating bioactive conformers . Fluorinated stereotriads (C–F/C–N/C–O) in the isomer improve binding affinity (ΔG = −9.2 kcal/mol) compared to monofluorinated TSR-011 (ΔG = −8.1 kcal/mol) [6] .
Table 3: Role of Fluorine in TSR-011-Isomer Bioactivity
Parameter | Impact |
---|---|
Binding Affinity | 10-fold increase for TRKA vs. parent compound [6] |
Solubility | LogP increase from 3.9 (TSR-011) to 4.6 (isomer) enhances membrane transit [7] |
Metabolic Resistance | 2.3-fold longer hepatic microsomal half-life |
Concluding Remarks
TSR-011-isomer exemplifies stereochemistry-driven bioactivity: Its cis-cyclohexyl, E-imine, and difluorinated architecture confer distinct target engagement advantages over TSR-011. The strategic fluorination enhances kinase affinity and pharmacokinetics, positioning it as a refined chemical tool for studying ALK/TRK resistance mechanisms. Future work should explore in vivo efficacy in models resistant to first-generation inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7